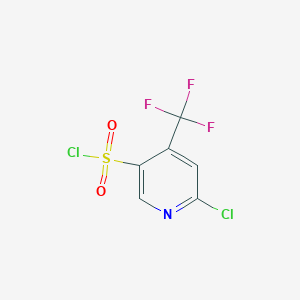

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

Description

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (molecular formula: C₇H₂Cl₂F₃NO₂S) is a halogenated pyridine derivative featuring a sulfonyl chloride functional group. This compound is characterized by its reactive sulfonyl chloride moiety, which makes it a versatile intermediate in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other sulfur-containing derivatives . Its structure includes a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position of the pyridine ring, which influence its electronic properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO2S/c7-5-1-3(6(9,10)11)4(2-12-5)15(8,13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEGWLVHRMMXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the chlorination of 4-(trifluoromethyl)pyridine-3-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the pyridine ring . The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, often in the presence of a catalyst to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yield . The industrial process also incorporates purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Lewis acids or bases, depending on the reaction

Solvents: Organic solvents such as dichloromethane, acetonitrile, or toluene

Major Products Formed

The major products formed from the reactions of 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride include sulfonamides, sulfonate esters, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is primarily utilized as an intermediate in organic synthesis. It plays a critical role in the construction of complex molecules, especially those required for medicinal chemistry.

- Building Block for Pharmaceuticals : This compound is used to synthesize various pharmaceutical agents. For instance, it has been employed in the preparation of sulfonamido polycyclic pyrazolyl compounds aimed at treating cognitive disorders.

Agrochemical Development

The compound's trifluoromethyl group is particularly valuable in agrochemical formulations, where it serves as a key structural motif in active ingredients.

- Introduction of New Agrochemicals : Over 20 new agrochemical products containing trifluoromethylpyridine motifs have been developed and introduced to the market, showcasing the compound's utility in enhancing agricultural productivity.

Pharmacological Studies

Several studies have reported on the pharmacological applications of compounds derived from 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.

- Medicinal Chemistry : Compounds synthesized from this intermediate have shown efficacy against various diseases, including fungal infections and gastric disorders . For example, derivatives have been identified as potential treatments for peptic ulcers and related gastrointestinal conditions.

Safety and Handling Considerations

Handling 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride requires caution due to its potential hazards:

- Irritation Risk : The compound can cause skin and eye irritation; therefore, appropriate safety measures should be implemented when working with it.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity is facilitated by the electron-withdrawing effects of the chloro and trifluoromethyl groups, which enhance the electrophilicity of the sulfonyl chloride group . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Analogous Pyridine Derivatives

Key Observations:

- Substituent Position Effects : The target compound’s chlorine at position 6 and trifluoromethyl at position 4 distinguish it from QC-6554 (CF₃ at 5), which may exhibit altered reactivity in nucleophilic substitution due to electronic effects .

- Functional Group Impact : Hydroxyl-containing analogs (e.g., PY-1913, YF-7151) are less reactive toward nucleophiles compared to sulfonyl chlorides, limiting their utility as synthetic intermediates .

- Safety Profile : Sulfonyl chlorides like the target compound and 6-(trifluoromethyl)pyridine-3-sulfonyl chloride are classified as corrosive solids (UN Class 8), requiring stringent handling protocols .

Heterocyclic and Aromatic Derivatives

Table 2: Comparison with Pyrimidine and Multi-Substituted Pyridines

Key Observations:

- Ring System Influence: Pyrimidinones (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to pyridines, affecting solubility and biological target interactions .

- Complex Substituents : Multi-aryl pyridines () demonstrate enhanced lipophilicity, which may improve membrane permeability in drug design but complicate synthesis .

Biological Activity

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a synthetic organic compound that has garnered attention for its biological activity, particularly in medicinal chemistry. This compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a sulfonyl chloride functional group, enhancing its reactivity and potential applications in drug development and organic synthesis.

- Molecular Formula : C7H4ClF3N2O2S

- Molecular Weight : 227.61 g/mol

- Structure : The compound's structure includes a pyridine ring, which is known for its role in various biological activities due to its ability to interact with biological targets.

The biological activity of 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is primarily attributed to its electrophilic nature, which allows it to participate in nucleophilic substitution reactions. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable intermediate in the synthesis of biologically active molecules.

Biological Applications

-

Antichlamydial Activity :

Recent studies have highlighted the antichlamydial properties of compounds related to sulfonylpyridines. For instance, derivatives containing the trifluoromethyl group were shown to inhibit the growth of Chlamydia trachomatis, indicating that this substituent is crucial for biological activity . The presence of the trifluoromethyl group significantly enhances the efficacy of these compounds. -

Anti-inflammatory Effects :

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, several derivatives were tested for their ability to suppress COX enzyme activity, with promising IC50 values indicating their potential as anti-inflammatory agents . -

Pharmacological Studies :

The incorporation of trifluoromethyl groups into drug candidates has been associated with improved pharmacokinetic properties. Studies have shown that such modifications can enhance the potency and selectivity of compounds against specific biological targets .

Case Studies

-

Study on Antichlamydial Activity :

A recent investigation into sulfonylpyridine derivatives revealed that specific analogs could selectively inhibit C. trachomatis without affecting host cell viability. The study emphasized that compounds lacking the trifluoromethyl group were inactive, underscoring the importance of this substituent in conferring biological activity . -

Anti-inflammatory Screening :

In another study, various pyridine derivatives were synthesized and screened for their anti-inflammatory effects. Some compounds exhibited significant inhibition of COX enzymes, demonstrating potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities and IC50 Values

Q & A

Q. What are the primary synthetic routes for 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of substituted pyridine derivatives. A common approach involves reacting 6-chloro-4-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonyl chloride group. Post-reaction purification is achieved through recrystallization in non-polar solvents like hexane . Key Reaction Conditions :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | ClSO₃H, 0–5°C | Sulfonation |

| 2 | Hexane recrystallization | Purification |

Q. What are the critical spectroscopic identifiers for this compound?

- Methodological Answer :

Q. What are its primary applications in medicinal chemistry?

- Methodological Answer : This compound is a key intermediate in synthesizing sulfonamide-based inhibitors. For example, it reacts with amines to form sulfonamides targeting enzymes like carbonic anhydrase or kinase domains. Derivatives have shown anti-proliferative activity in cancer cell lines (e.g., IC₅₀ values < 10 µM in HeLa cells) .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?

- Methodological Answer : The electron-withdrawing trifluoromethyl and sulfonyl chloride groups direct nucleophilic attack to the C-2 or C-5 positions of the pyridine ring. To optimize regioselectivity:

Q. What analytical methods resolve contradictions in reaction yield data?

- Methodological Answer : Discrepancies in yields often arise from trace moisture or incomplete purification. Mitigation strategies include:

Q. How to handle its thermal instability during large-scale reactions?

- Methodological Answer : The sulfonyl chloride group decomposes above 40°C. Safe scale-up requires:

Q. What strategies improve its solubility in polar reaction media?

- Methodological Answer : The compound’s low polarity limits solubility in DMSO or DMF. Solutions include:

- Co-solvent Systems : Use THF:water (4:1) with 0.1% Tween-80.

- Microwave Assistance : Enhance dissolution via dielectric heating.

Data : Solubility increases from 2 mg/mL (pure DMF) to 15 mg/mL in THF:water .

Data Contradiction Analysis

Q. Conflicting reports on stability under acidic vs. basic conditions: How to interpret?

- Methodological Answer : Stability varies due to competing hydrolysis pathways:

- Acidic Conditions : Slow hydrolysis of sulfonyl chloride to sulfonic acid (t₁/₂ = 24 hr in 1M HCl).

- Basic Conditions : Rapid degradation (t₁/₂ < 1 hr in 1M NaOH) due to nucleophilic OH⁻ attack.

Resolution : Monitor pH rigorously and use buffered systems (pH 4–6) for long-term storage .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.